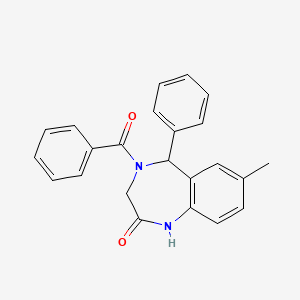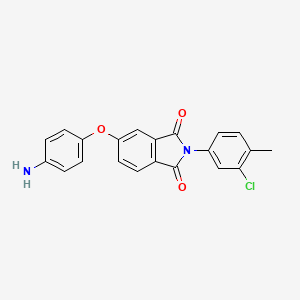
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as SU5416, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. SU5416 is a synthetic compound that was developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase activity. Its ability to inhibit angiogenesis and tumor growth has made it a promising candidate for cancer therapy.
Mécanisme D'action
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of VEGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which are involved in the regulation of angiogenesis. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of other tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR), which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are involved in the formation of new blood vessels. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione also inhibits the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis. In addition, 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its specificity for VEGFR tyrosine kinase, its potent inhibitory activity, and its ability to inhibit angiogenesis. However, 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has some limitations, such as its potential toxicity and the need for high doses to achieve therapeutic effects.
Orientations Futures
There are several future directions for the research on 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of focus is the development of new analogs or derivatives of 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione that have improved efficacy and fewer side effects. Another direction is the investigation of combination therapies that include 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione and other drugs that target different signaling pathways involved in angiogenesis and tumor growth. Finally, the use of 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione in clinical trials for the treatment of various types of cancer is an important future direction for research.
Méthodes De Synthèse
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-aminophenol with 3-chloro-4-methylbenzoyl chloride to form 4-(3-chloro-4-methylphenyl)amino phenol. This intermediate is then reacted with phthalic anhydride to form 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of VEGFR tyrosine kinase, which is involved in the signaling pathways that regulate angiogenesis.
Propriétés
IUPAC Name |
5-(4-aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-2-5-14(10-19(12)22)24-20(25)17-9-8-16(11-18(17)21(24)26)27-15-6-3-13(23)4-7-15/h2-11H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZFQQAJOSKEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

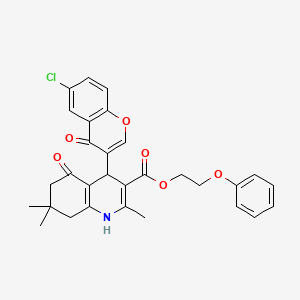
![8-[(2-hydroxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5130606.png)
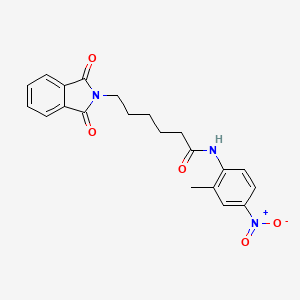
![ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5130617.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)

![5,10-di-2-furyl-2,7-bis(3-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5130640.png)
![2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)
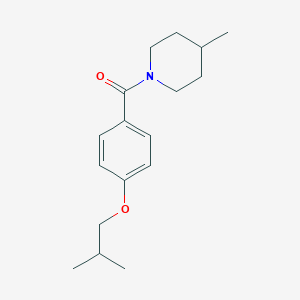
![ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5130678.png)
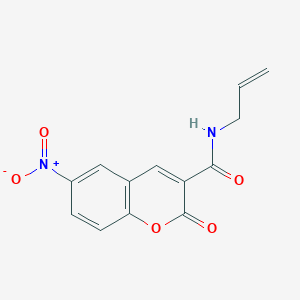
![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)
